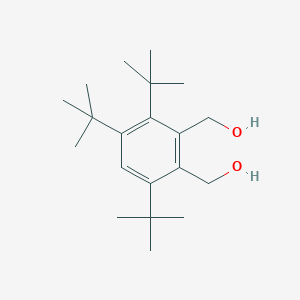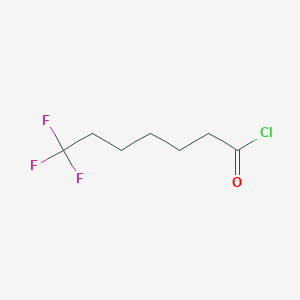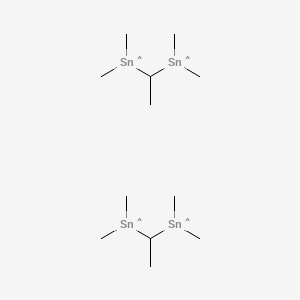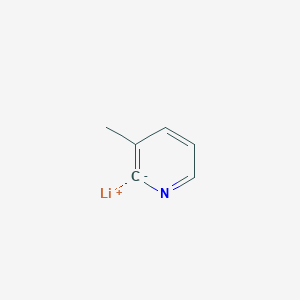
4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of two but-3-en-1-yl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl typically involves the coupling of but-3-en-1-yl groups with a biphenyl core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where but-3-en-1-yl boronic acid reacts with 4,4’-dibromobiphenyl in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd/C or PtO2
Substitution: HNO3, Cl2, Br2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro- or halogen-substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal applications, it may interact with cellular targets, such as receptors or signaling pathways, to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,4’-Di(but-3-en-1-yl)-2,2’-bipyridine: Similar structure but with nitrogen atoms in the biphenyl core, used as a ligand in coordination chemistry.
4,4’-Di(but-3-en-1-yl)-1,1’-binaphthyl: Similar structure but with naphthalene rings, used in chiral catalysis.
Uniqueness: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of but-3-en-1-yl groups, which impart distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
117713-01-6 |
|---|---|
Molekularformel |
C20H22 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-but-3-enyl-4-(4-but-3-enylphenyl)benzene |
InChI |
InChI=1S/C20H22/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3-4,9-16H,1-2,5-8H2 |
InChI-Schlüssel |
KBULDWNZTOYMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)




